2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid
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Overview
Description
2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a chemical compound characterized by its phenyl ring substituted with a chloro group at the 3-position and a methoxycarbonyl group at the 4-position
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized through the reaction of 3-chloro-4-(methoxycarbonyl)benzoic acid with boronic esters under specific conditions.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of boronic esters with halides in the presence of a palladium catalyst.
Protodeboronation: This involves the removal of boronic esters to form the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Diverse derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in drug development or material synthesis.
Comparison with Similar Compounds
2-Chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but lacks the acetic acid moiety.
3-Chloro-4-(methoxycarbonyl)benzoic acid: Different position of the chloro group.
Properties
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-15-10(14)7-3-2-6(4-8(7)11)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHAIIHYPHJMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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